molecular formula C20H15Cl2NO2 B11946674 N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide CAS No. 853356-02-2

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide

Cat. No.: B11946674
CAS No.: 853356-02-2
M. Wt: 372.2 g/mol
InChI Key: UAKJVWUTSIBXCH-DHZHZOJOSA-N
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Description

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the chlorophenyl groups. The final step involves the formation of the acrylamide moiety through a condensation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
  • N-(4-Methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
  • N-(2-Chloro-4-methylphenyl)-3-(5-phenyl)furan-2-yl)acrylamide

Uniqueness

N-(2-Chloro-4-methylphenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide stands out due to its unique combination of chlorophenyl and furan moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

853356-02-2

Molecular Formula

C20H15Cl2NO2

Molecular Weight

372.2 g/mol

IUPAC Name

(E)-N-(2-chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C20H15Cl2NO2/c1-13-6-9-18(17(22)12-13)23-20(24)11-8-14-7-10-19(25-14)15-4-2-3-5-16(15)21/h2-12H,1H3,(H,23,24)/b11-8+

InChI Key

UAKJVWUTSIBXCH-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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